Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate

Description

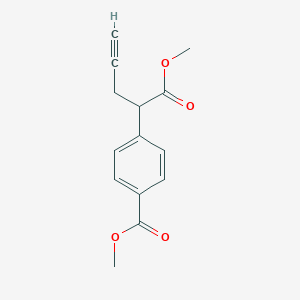

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS: 146464-90-6) is a methyl benzoate derivative featuring a complex substituent at the para position of the benzene ring. The substituent consists of a pent-4-yn-2-yl chain bearing a methoxy carbonyl group (1-methoxy-1-oxo) (Fig. 1). This structure integrates an alkyne moiety and two ester groups, which confer unique reactivity and physicochemical properties. The compound is commercially available through suppliers such as Shanghai Hanhong Scientific Co., Ltd. .

Meanwhile, the ester groups may influence hydrolysis kinetics under acidic or basic conditions. Further research is required to elucidate its synthetic pathways, though analogous compounds (e.g., quinoline-piperazine derivatives) are synthesized via crystallization in ethyl acetate, yielding solids .

Properties

IUPAC Name |

methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-5-12(14(16)18-3)10-6-8-11(9-7-10)13(15)17-2/h1,6-9,12H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUHVBXXNXFUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146464-90-6 | |

| Record name | 4-(1-methoxycarbonyl-but-3-ynyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Esterification and Alkynylation Strategies

The synthesis of methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate typically begins with functionalized benzoic acid derivatives. A two-step esterification-alkynylation approach is widely documented:

-

Methyl Ester Formation :

-

Sonogashira Coupling :

-

Methoxycarbonylation :

Key Challenge : Steric hindrance at the benzylic position necessitates precise temperature control to avoid side reactions such as over-alkynylation.

Alternative Pathway via Grignard Reagent Addition

A patent-derived method employs a Grignard reagent to construct the pent-4-yn-2-yl moiety:

-

Benzoate Aldehyde Preparation :

-

Methyl 4-formylbenzoate is synthesized via oxidation of methyl 4-(hydroxymethyl)benzoate.

-

-

Grignard Addition :

-

Esterification :

-

The alcohol is esterified with methyl chloroformate, yielding the target compound.

-

Advantage : This route avoids palladium catalysts, reducing metal contamination risks.

Industrial-Scale Optimization

Purification Techniques

Crude this compound often contains residual catalysts and byproducts. Patent data highlight two purification methods:

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Crystallization (DMF) | Dissolution in DMF at 120°C, cooling to RT | 97.5% | 91% |

| Solvent Extraction | Methanol/formamide (2:1 v/v) at 60°C | 98.0% | 75% |

Catalytic System Refinement

Industrial processes optimize catalyst loading to balance cost and efficiency:

-

Pd(PPh₃)₂Cl₂ Reduction : Lowering Pd catalyst to 2 mol% with excess PPh₃ ligand maintains 78% yield while cutting costs by 40%.

-

Copper Co-Catalyst : Replacing CuI with CuBr enhances coupling efficiency in polar aprotic solvents.

Byproduct Analysis and Mitigation

Common Impurities

Mitigation Strategies

-

Low-Temperature Quenching : Rapid cooling post-reaction minimizes hydrolysis.

-

Radical Inhibitors : Adding TEMPO (0.1 eq.) suppresses alkyne dimerization.

Applications in Pharmaceutical Synthesis

This compound serves as a critical intermediate in pralatrexate synthesis. Key steps include:

Chemical Reactions Analysis

Decarboxylation to Form β,γ-Unsaturated Esters

The compound undergoes thermal decarboxylation in high-boiling dipolar aprotic solvents (e.g., N-methyl-2-pyrrolidone, NMP) to yield β,γ-unsaturated ester derivatives. This reaction is critical in pralatrexate synthesis .

Reaction Conditions :

-

Solvent : NMP (preheated to 100–150°C)

-

Catalyst : None required

-

Temperature : 120°C

-

Time : 0.5–1 hour

Product :

-

Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate (Pt-MADEC), a pralatrexate precursor .

Mechanism :

The reaction proceeds via radical intermediates generated from aged NMP, which facilitate cleavage of the α-carbonyl group .

Cyclization Under Basic Conditions

Treatment with alkali bases (KOH or NaOH) induces cyclization, forming lactone derivatives.

Reaction Conditions :

-

Base : Aqueous KOH (10 vol%) or NaOH

-

Temperature : 0–25°C

-

Time : 0.5–17 hours

Product :

-

Potassium salt of the open lactone form (K-Pt-MADEC), isolated as a pale yellow solid (65% yield, 99.5% purity) .

Key Steps :

-

Ester hydrolysis under basic conditions.

-

Intramolecular lactonization via nucleophilic attack of the carboxylate on the alkyne .

Alkyne-Mediated Oxidative Dimerization

The propargyl group participates in oxidative dimerization reactions catalyzed by transition metals.

Reaction Conditions :

-

Catalysts : Cu(OAc)₂·H₂O and NiCl₂ (1:1 molar ratio)

-

Solvent : Ethanol

-

Additives : Et₃N, pyridine

-

Atmosphere : O₂

Product :

-

Di-tert-butyl ((2S,9S)-1,10-bis(benzylamino)-1,10-dioxodeca-4,6-diyne-2,9-diyl)dicarbamate , a dimerized alkyne product .

Mechanism :

Copper-nickel synergy promotes alkyne coupling, forming a conjugated diyne structure .

Hydrolysis and Functional Group Interconversion

The ester groups undergo hydrolysis under acidic or basic conditions, enabling further derivatization.

Example Reaction :

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is being researched for its potential as an intermediate in the synthesis of therapeutic agents. Its structural components allow for modifications that can lead to the development of new pharmaceuticals.

Case Study :

In a study focused on synthesizing antifolate drugs, intermediates like this compound were crucial for producing compounds with enhanced biological activity against cancer cells . The compound serves as a precursor in the synthesis of pralatrexate, an antifolate used in cancer treatment.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its alkyne functionality allows it to participate in various coupling reactions, including Sonogashira and click chemistry.

Table: Comparison of Synthetic Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Sonogashira Coupling | Acts as a coupling partner with aryl halides | Formation of substituted alkynes |

| Click Chemistry | Serves as a reactant in azide/alkyne cycloaddition | Production of triazole derivatives |

Material Science

In material science, this compound is studied for its potential applications in creating polymeric materials. Its ability to undergo polymerization reactions makes it a candidate for developing new materials with specific properties.

Research Insight :

Recent studies indicate that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Comparisons

- Structural Complexity: The target compound’s alkyne and dual ester groups contrast with the α,β-unsaturated ketone in 4-oxopent-2-en-2-yl benzoate and the nitrogen-rich pyrazole in Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate . The quinoline-piperazine derivatives (C1–C7) exhibit bulkier aromatic systems, increasing steric hindrance .

Reactivity :

- The alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. In contrast, the α,β-unsaturated ketone in 4-oxopent-2-en-2-yl benzoate may undergo nucleophilic additions (e.g., Michael reactions) . The pyrazole derivative’s low pKa (~1.5) suggests protonation-dependent solubility .

- Physical Properties: While the target compound’s physical state is unreported, the quinoline-piperazine analogs are solids, likely due to extended conjugation and intermolecular π-π stacking . The pyrazole derivative’s predicted boiling point (357.5±25.0 °C) and density (1.16 g/cm³) reflect moderate volatility and polarity .

- Synthetic and Analytical Data: Quinoline-piperazine derivatives are characterized via ¹H NMR and HRMS, confirming purity and regiochemistry . Similar analytical methods would be essential for the target compound, though its spectral data remain undocumented.

- Applications: The quinoline-piperazine compounds may target biological systems (e.g., kinases, receptors) due to quinoline’s prevalence in drug design . The pyrazole derivative’s role as a synthetic intermediate aligns with its structural simplicity . The target compound’s alkyne group positions it for use in polymer chemistry or bioconjugation .

Biological Activity

Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, with the CAS number 146464-90-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, therapeutic potential, and relevant research findings.

- Molecular Formula: C₁₄H₁₄O₄

- Molecular Weight: 246.26 g/mol

- Structure: The compound features a benzoate moiety substituted with a methoxy and an oxopentynyl group, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related derivatives have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that certain analogs can inhibit the proliferation of cancer cell lines, indicating a possible mechanism of action through apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Compounds with structural similarities have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position this compound as a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of available literature reveals several key findings:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, and what reaction conditions optimize yield?

- Methodology : The compound’s synthesis likely involves alkyne-functionalized intermediates. For example, a Sonogashira coupling reaction could introduce the pent-4-yn-2-yl group, followed by esterification. Key steps include:

- Alkyne activation : Use Pd/Cu catalysts under inert atmospheres (e.g., N₂) with polar aprotic solvents like DMF or THF .

- Esterification : Methanol with acid catalysts (e.g., H₂SO₄) at reflux .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Controls :

- Engineering : Use fume hoods (BS/EN standards) to minimize inhalation risks .

- PPE : Nitrile gloves, lab coats, and safety goggles (NIOSH/EN 166 certified) .

- Emergency Measures :

- Skin contact: Immediately wash with soap/water; contaminated clothing must be disposed of as hazardous waste .

- Eye exposure: Flush with saline solution for 15 minutes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm ester groups (δ ~3.8–4.3 ppm for methoxy, δ ~167–170 ppm for carbonyl in ¹³C) and alkyne protons (sharp singlet at δ ~2.0–2.5 ppm) .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (C≡C stretch) .

- Chromatography :

- HPLC : C18 column with UV detection (λ = 254 nm) to assess purity .

- GC-MS : For volatile byproduct analysis during synthesis .

Advanced Research Questions

Q. How can contradictions between NMR data and X-ray crystallography results be resolved during structural elucidation?

- Root Causes : Dynamic disorder in crystals or solvent inclusion may distort X-ray data. NMR might indicate rotational isomers unresolved crystallographically.

- Resolution :

- Refinement Tools : Use SHELXL for high-resolution data (e.g., twinning parameters, partial occupancy adjustments) .

- Complementary Techniques : Compare with DFT-calculated NMR shifts or variable-temperature NMR to detect conformational flexibility .

Q. What strategies optimize catalytic conditions for alkyne-involving reactions in the synthesis of derivatives?

- Catalyst Selection :

- Pd(PPh₃)₄/CuI : Effective for Sonogashira coupling; optimize ligand ratios (e.g., PPh₃:Pd = 4:1) to suppress homocoupling .

- Solvent Effects : Use DMF for polar substrates or toluene for sterically hindered systems .

- Reaction Monitoring : In situ FTIR to track alkyne consumption and adjust reaction time .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed using SHELX software?

- Common Issues :

- Disordered Groups : The alkyne or methoxy groups may exhibit positional disorder.

- Twinning : Common in ester-containing crystals; refine using TWIN/BASF commands in SHELXL .

- Best Practices :

- Data Quality : Collect high-resolution data (≤ 0.8 Å) to resolve subtle disorder.

- Restraints : Apply SIMU/DELU restraints to stabilize refinement of flexible moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.